Allolactose

Catalog No.
S518032
CAS No.
28447-39-4
M.F
C12H22O11
M. Wt
342.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allolactose

CAS Number

28447-39-4

Product Name

Allolactose

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12+/m0/s1

InChI Key

AYRXSINWFIIFAE-ONMPCKGSSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Allolactose

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O

Description

The exact mass of the compound Allolactose is 342.1162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Lactose - Supplementary Records. It belongs to the ontological category of glycosylglucose in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lac operon regulation

Allolactose plays a crucial role in the regulation of the lac operon in E. coli. The lac operon is a group of genes that encode enzymes responsible for lactose metabolism. When lactose is absent in the environment, E. coli primarily relies on glucose for energy. In this state, allolactose binds to the lac repressor protein, which acts as a molecular switch. This binding inhibits the repressor's ability to bind to the lac operon's DNA, allowing transcription of the lac genes and subsequent production of the enzymes needed to break down lactose for energy.

Allolactose-inducible expression systems

Scientists have exploited the regulatory properties of allolactose to develop allolactose-inducible expression systems. These genetic tools allow researchers to tightly control the expression of specific genes in an organism. By placing a gene of interest under the control of a lac operon promoter, researchers can induce gene expression only in the presence of allolactose. This provides a valuable tool for studying gene function and protein production in various biological contexts.

Allolactose is a disaccharide that plays a critical role in the regulation of gene expression in bacteria, particularly in Escherichia coli. It consists of two monosaccharides: D-galactose and D-glucose, linked by a β1-6 glycosidic bond, in contrast to lactose, which has a β1-4 linkage. Allolactose is primarily formed through the action of the enzyme β-galactosidase during the hydrolysis of lactose, where it acts as an inducer for the lac operon, facilitating the metabolism of lactose when glucose is not available .

Allolactose is synthesized from lactose via two primary reactions catalyzed by β-galactosidase:

  • Hydrolysis of Lactose: The enzyme cleaves lactose into its constituent monosaccharides, D-galactose and D-glucose.
  • Intramolecular Isomerization: This process involves the transfer of the galactose moiety from one part of the lactose molecule to another, resulting in allolactose. This reaction can occur via an intermolecular mechanism where glucose competes with water to form allolactose, but it predominantly occurs through an intramolecular mechanism within the active site of β-galactosidase .
Lactose galactosidaseD Galactose+D Glucose\text{Lactose}\xrightarrow{\text{ galactosidase}}\text{D Galactose}+\text{D Glucose}
Lactose galactosidaseAllolactose\text{Lactose}\xrightarrow{\text{ galactosidase}}\text{Allolactose}

Allolactose functions primarily as an inducer of the lac operon. When it binds to the lac repressor protein, it induces a conformational change that reduces the repressor's affinity for the lac operator region on DNA. This dissociation allows RNA polymerase to access the promoter and initiate transcription of genes necessary for lactose metabolism . The presence of allolactose thus enables E. coli and other enteric bacteria to utilize lactose when glucose is scarce.

Allolactose can be synthesized through various methods:

  • Enzymatic Synthesis: The most common method involves using β-galactosidase to catalyze the conversion of lactose into allolactose. This can be done under controlled conditions where lactose is incubated with β-galactosidase in the presence of glucose.
  • Chemical Synthesis: Although less common, chemical methods can also be employed to create allolactose through glycosylation reactions involving activated forms of galactose and glucose.

Allolactose has several applications, particularly in molecular biology and biotechnology:

  • Gene Regulation Studies: It serves as a model compound for studying gene regulation mechanisms in prokaryotes.
  • Inducer in Research: Allolactose or its analogs (such as isopropyl β-D-1-thiogalactopyranoside) are widely used in laboratory settings to induce expression of recombinant proteins in E. coli.
  • Biotechnological

Research has shown that allolactose interacts specifically with the lac repressor protein, leading to significant changes in its conformation. This interaction is crucial for understanding how gene expression is regulated in response to environmental changes. Studies have utilized structural biology techniques such as X-ray crystallography and NMR spectroscopy to elucidate these interactions at a molecular level .

Allolactose shares structural similarities with several other compounds, notably:

CompoundStructure TypeGlycosidic LinkageFunction
LactoseDisaccharideβ1-4Energy source; substrate for β-galactosidase
Galacto-oligosaccharidesOligosaccharideVariousPrebiotic effects; promote gut health
Isopropyl β-D-1-thiogalactopyranosideSynthetic InducerNon-hydrolyzable analogueInducer for lac operon studies

Uniqueness of Allolactose:

  • Allolactose is unique due to its specific role as an inducer for the lac operon, which is critical for lactose metabolism.
  • Its formation via intramolecular transfer within β-galactosidase distinguishes it from other compounds that may not have such regulatory roles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

342.11621151 g/mol

Monoisotopic Mass

342.11621151 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

174 - 176 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C7B2C5KXF9

Other CAS

645-03-4

Wikipedia

Allolactose

Dates

Modify: 2023-08-15

Explore Compound Types